5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(4-methoxybenzyl)-1H-1,3-benzimidazole
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Overview
Description
5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(4-methoxybenzyl)-1H-1,3-benzimidazole is a synthetic organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(4-methoxybenzyl)-1H-1,3-benzimidazole typically involves the following steps:
Formation of the benzimidazole core: This is usually achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Chlorination: The benzimidazole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituents at the 5 and 6 positions.
Pyridine ring introduction: The 2-chloro-3-pyridinyl group is introduced via a nucleophilic substitution reaction, typically using 2-chloro-3-pyridine and a suitable base.
Methoxybenzyl group introduction:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(4-methoxybenzyl)-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
Substitution: The chloro substituents can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could lead to the formation of benzimidazole N-oxides, while substitution reactions could yield various substituted benzimidazole derivatives.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a potential therapeutic agent due to its ability to interact with various biological targets, including enzymes and receptors.
Agriculture: The compound has been investigated for its potential use as a pesticide or herbicide, owing to its ability to disrupt the growth and development of certain pests and weeds.
Materials Science: It has been explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(4-methoxybenzyl)-1H-1,3-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the inhibition or activation of these targets, resulting in various biological effects. For example, in medicinal chemistry, the compound may inhibit a particular enzyme involved in a disease pathway, thereby exerting a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
5,6-dichloro-2-(2-chloro-3-pyridinyl)-1H-benzimidazole: Lacks the 4-methoxybenzyl group, which may affect its biological activity and properties.
2-(2-chloro-3-pyridinyl)-1-(4-methoxybenzyl)-1H-1,3-benzimidazole: Lacks the chloro substituents at the 5 and 6 positions, which may influence its reactivity and interactions with biological targets.
Uniqueness
The presence of both the 5,6-dichloro and 4-methoxybenzyl groups in 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(4-methoxybenzyl)-1H-1,3-benzimidazole makes it unique compared to similar compounds
Properties
IUPAC Name |
5,6-dichloro-2-(2-chloropyridin-3-yl)-1-[(4-methoxyphenyl)methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl3N3O/c1-27-13-6-4-12(5-7-13)11-26-18-10-16(22)15(21)9-17(18)25-20(26)14-3-2-8-24-19(14)23/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDZIWOFEZHZEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=CC(=C(C=C3N=C2C4=C(N=CC=C4)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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